吗啉-4-基(吡啶-4-基)甲硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

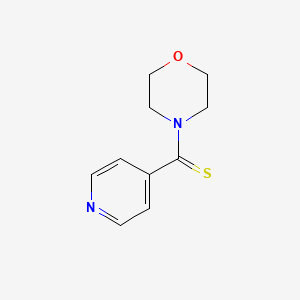

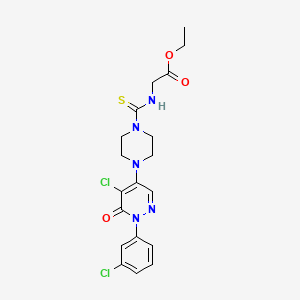

“Morpholin-4-yl(pyridin-4-yl)methanethione” is a novel phenyl-(morpholino)methanethione derivative . It is a part of a class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other . There is intense research interest in developing phenyl-(morpholino)methanethione derivatives for pharmaceutical applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one” was synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through three steps including rearrangement Reaction, condensation and nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of similar compounds like “4-[(Morpholin-4-yl)carbothioyl]benzoic acid” has been analyzed. The morpholine ring adopts a chair conformation and the carboxylic acid group is bent out slightly from the benzene ring mean plane .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the molecular arrangement of “4-[(Morpholin-4-yl)carbothioyl]benzoic acid” leads to the formation of dimers through strong and centrosymmetric low barrier O—H O hydrogen bonds between the carboxylic groups .科学研究应用

有机催化合成应用

非对映选择性有机催化方法用于合成螺[吡咯烷-3,3'-氧吲哚]衍生物,揭示了显著的生物活性。此方法采用三组分 1,3-偶极环加成工艺,表明其在药物化学和多样性定向合成中的潜力,由温和条件下的不对称催化促进。获得的高对映纯度和结构多样性表明其在创建具有生物活性潜力的复杂分子结构中的适用性 (Xiao-Hua Chen 等人,2009)。

在氨基环丙烷合成中的应用

与有机金属化合物反应的官能化氯烯胺生成氮杂双环[3.1.0]己烷非对映异构体,展示了吗啉-4-基(吡啶-4-基)甲硫酮在生成结构多样化的环状化合物中的效用。此反应途径突出了其在合成化学中构建复杂的含氮双环的重要性,这些双环是药物化学中有价值的支架 (V. Butz 和 E. Vilsmaier,1993)。

PI3K-AKT-mTOR 通路抑制

发现一种有效的非含氮吗啉同系物,模拟 PI3K 和 PIKK 抑制中的关键氢键相互作用,展示了吗啉-4-基(吡啶-4-基)甲硫酮衍生物在开发新型抑制剂中的创新应用。这突出了其在药物化学中的重要作用,特别是在设计 mTORC1 和 mTORC2 的选择性双重抑制剂中,展示了其对癌症的治疗潜力 (H. Hobbs 等人,2019)。

铜(I) 配合物中的光致发光

四聚铜(I) 碘化物配合物(包括与吗啉的配合物)在光致发光中的研究揭示了其在发光材料开发中的应用。观察到的红色发射表明在光学器件和传感器中的潜在用途,强调了吗啉-4-基(吡啶-4-基)甲硫酮衍生物在材料科学中的多功能性 (A. Vogler 和 H. Kunkely,1986)。

杀虫活性

吡啶衍生物(包括 N-吗啉鎓化合物)表现出显著的杀虫活性。吗啉-4-基(吡啶-4-基)甲硫酮衍生物在开发新杀虫剂中的应用提供了一种新的虫害控制方法,某些化合物显示出比已建立的杀虫剂更好的功效 (E. A. Bakhite 等人,2014)。

作用机制

Target of Action

Morpholin-4-yl(pyridin-4-yl)methanethione is a derivative of phenyl-(morpholino)methanethione . The primary targets of these compounds are the enzymes monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH) . These enzymes catalyze the degradation reactions of endocannabinoids, which are involved in various pathophysiological phenomena .

Mode of Action

The compound inhibits the activity of MGL and FAAH . By inhibiting these enzymes, it prevents the degradation of endocannabinoids, leading to an increase in their levels . This results in enhanced endocannabinoid signaling, which can have various effects depending on the specific endocannabinoid and the tissues in which it is active .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endocannabinoid signaling pathway . Endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), are involved in a wide range of physiological processes, including pain sensation, mood, and memory . By inhibiting the degradation of these endocannabinoids, Morpholin-4-yl(pyridin-4-yl)methanethione can potentially modulate these processes .

Result of Action

The inhibition of MGL and FAAH leads to increased levels of endocannabinoids . This can result in enhanced signaling through cannabinoid receptors, which are involved in a variety of physiological processes . Therefore, the molecular and cellular effects of Morpholin-4-yl(pyridin-4-yl)methanethione’s action would likely be diverse and depend on the specific physiological context .

安全和危害

未来方向

The future directions of “Morpholin-4-yl(pyridin-4-yl)methanethione” and similar compounds lie in their potential pharmaceutical applications. There is ongoing research into developing phenyl-(morpholino)methanethione derivatives for pharmaceutical applications, particularly for their inhibitory effects on certain enzymes .

属性

IUPAC Name |

morpholin-4-yl(pyridin-4-yl)methanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c14-10(9-1-3-11-4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNQJCVLRWPWII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2921625.png)

![N-(2,6-dimethylphenyl)-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide](/img/structure/B2921629.png)

![N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2921631.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2921640.png)

![6-(Hydroxymethyl)-9-methyl-2-(4-methylphenyl)-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione](/img/structure/B2921642.png)

![2-Methylsulfonyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2921647.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide](/img/structure/B2921648.png)